molecular formula C12H14N2OS B14902505 n-(2-Methylbenzo[d]thiazol-6-yl)butyramide

n-(2-Methylbenzo[d]thiazol-6-yl)butyramide

Cat. No.: B14902505
M. Wt: 234.32 g/mol
InChI Key: MVXOSQZXLKQROI-UHFFFAOYSA-N
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Description

N-(2-Methylbenzo[d]thiazol-6-yl)butyramide is a compound belonging to the benzothiazole family, characterized by a benzene ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylbenzo[d]thiazol-6-yl)butyramide typically involves the reaction of 2-methylbenzothiazole with butyric acid or its derivatives. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and benzyl bromide derivatives as reagents . The reaction conditions often require heating and the presence of a base to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbenzo[d]thiazol-6-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-Methylbenzo[d]thiazol-6-yl)butyramide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methylbenzo[d]thiazol-6-yl)butyramide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating certain neuropsychiatric and neurodegenerative disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit monoamine oxidase selectively makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)butanamide

InChI

InChI=1S/C12H14N2OS/c1-3-4-12(15)14-9-5-6-10-11(7-9)16-8(2)13-10/h5-7H,3-4H2,1-2H3,(H,14,15)

InChI Key

MVXOSQZXLKQROI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)C

Origin of Product

United States

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